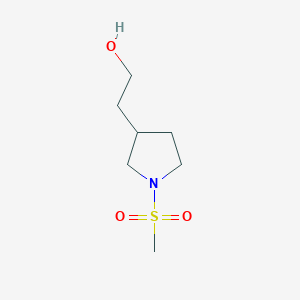
2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MSPE or 3-(Methanesulfonyl)-1-pyrrolidineethanol and has a molecular formula of C8H17NO3S.
Aplicaciones Científicas De Investigación
Methane Activation and Conversion
Research on methane's activation and conversion into value-added chemicals offers insights into the broader context of using similar compounds in catalysis and organic synthesis. Díaz-Urrutia and Ott (2019) have described a pilot-plant scale reaction that directly combines methane and sulfur trioxide in sulfuric acid to form methanesulfonic acid without by-products, demonstrating a practical approach to directly functionalize methane into valuable products (Díaz-Urrutia & Ott, 2019). This research highlights the potential for direct functionalization strategies in industrial chemistry, which could be relevant to the manipulation and application of 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol.
Electropolymerization and Chromophore Development
The study of electropolymerization and the development of chromophores involves the synthesis and characterization of complex organic molecules, which might share synthetic pathways or functional applications with 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol. For instance, Facchetti et al. (2006) explored the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response, demonstrating the critical role of molecular architecture in determining the properties of functional materials (Facchetti et al., 2006).
Catalysis and Organic Synthesis
The research on protic ionic liquids and bi-functional catalysts provides insights into the synthesis of complex organic molecules. For example, Tamaddon and Azadi (2018) discussed the use of nicotinum methane sulfonate, a novel, mild, efficient, economic, and task-specific ionic liquid (TSIL), as a catalyst for the synthesis of 2-amino-3-cyanopyridines, showcasing the utility of specific catalysts in facilitating organic synthesis reactions (Tamaddon & Azadi, 2018).
Advanced Materials and High-Voltage Batteries
Research on additives for high-voltage batteries, such as the study by Lim et al. (2016), which investigated (Trimethylsilyl)methanesulfonate (TMSOMs) as an interface-stabilizing additive for layered over-lithiated oxides (OLOs), highlights the importance of molecular design in developing materials for energy storage and conversion (Lim et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODQXYEQDCKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

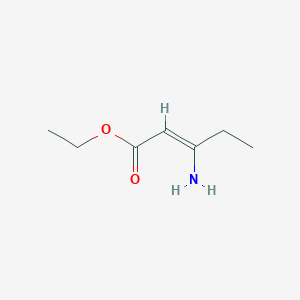
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)
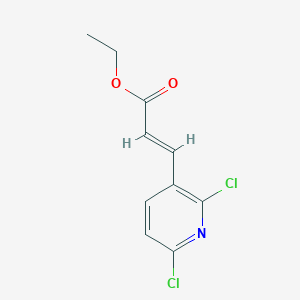
![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)

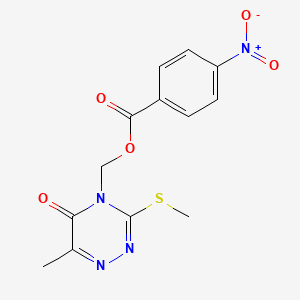
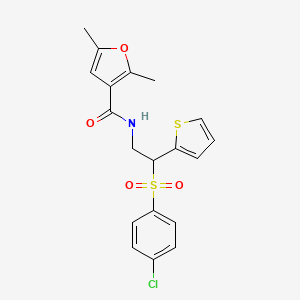
![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)
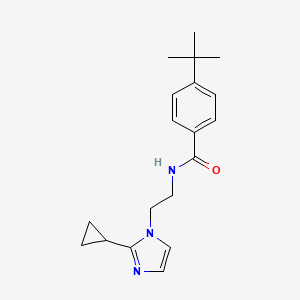

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)